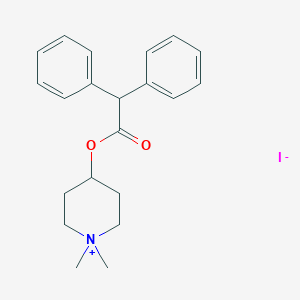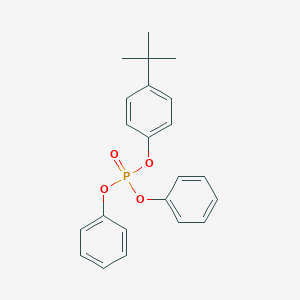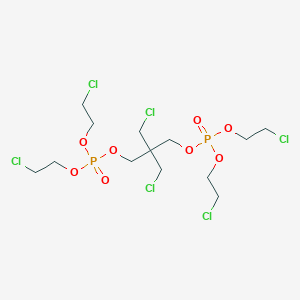
4-Damp methiodide
Overview
Description
It is particularly effective against the M3 receptor and also exhibits high affinity for the M5 receptor . This compound is widely used in scientific research, especially in the fields of neuroscience and pharmacology.
Mechanism of Action
Target of Action
4-Damp methiodide, also known as 4-DAMP, is a potent antagonist of the M3 muscarinic receptor . It also has a high affinity for the closely-related M5 receptor . These receptors are part of the muscarinic class of acetylcholine receptors, which play crucial roles in various physiological functions, including neuronal signaling, heart rate, and secretion of certain hormones.
Mode of Action
As an antagonist, 4-DAMP binds to the M3 and M5 receptors, thereby blocking the action of acetylcholine, a neurotransmitter . This binding prevents the activation of these receptors, inhibiting the downstream signaling pathways that would normally be triggered by acetylcholine.
Biochemical Pathways
The primary biochemical pathway affected by 4-DAMP is the muscarinic acetylcholine receptor signaling pathway . By blocking the M3 and M5 receptors, 4-DAMP inhibits the normal function of these receptors, leading to a decrease in the physiological responses typically induced by acetylcholine.
Pharmacokinetics
It’s soluble in dmso , which suggests it could be administered in a variety of ways, potentially affecting its bioavailability.
Result of Action
The molecular and cellular effects of 4-DAMP’s action primarily involve the inhibition of acetylcholine-induced physiological responses. By blocking the M3 and M5 receptors, 4-DAMP can affect a range of processes, from neuronal signaling to heart rate regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-DAMP methiodide typically involves the reaction of 4-diphenylacetoxypiperidine with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of 4-diphenylacetoxypiperidine: This intermediate is synthesized by reacting piperidine with diphenylacetyl chloride.
Quaternization: The intermediate is then reacted with methyl iodide to form this compound.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process generally follows the same principles as the laboratory synthesis, with adjustments for scale and efficiency. Industrial production may involve optimized reaction conditions, advanced purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-DAMP methiodide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in hydrolysis reactions under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or other nucleophilic species.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond in this compound.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with hydroxide ions can produce 4-diphenylacetoxypiperidine.
Hydrolysis: Hydrolysis of this compound can yield diphenylacetic acid and the corresponding piperidinium derivative.
Scientific Research Applications
4-DAMP methiodide is extensively used in scientific research due to its selective antagonistic properties. Some of its key applications include:
Comparison with Similar Compounds
Similar Compounds
Atropine: A non-selective muscarinic receptor antagonist used in medicine.
Scopolamine: Another non-selective muscarinic antagonist with applications in treating motion sickness and postoperative nausea.
Pirenzepine: A selective M1 receptor antagonist used to reduce gastric acid secretion.
Uniqueness of 4-DAMP Methiodide
This compound is unique due to its high selectivity for the M3 receptor, making it a valuable tool for studying the specific roles of this receptor subtype. Unlike non-selective antagonists like atropine and scopolamine, this compound allows for more targeted investigations into M3 receptor-mediated processes .
Properties
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-4-yl) 2,2-diphenylacetate;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO2.HI/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-12,19-20H,13-16H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJHRSCUAQPFQO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81405-11-0 (Parent) | |
| Record name | 1,1-Dimethyl-4-diphenylacetoxypiperidinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40941281 | |
| Record name | 4-[(Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1952-15-4 | |
| Record name | 4-Diphenylacetoxy-N-methylpiperidine methiodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1952-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethyl-4-diphenylacetoxypiperidinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIMETHYL-4-DIPHENYLACETOXYPIPERIDINIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP6GVV66RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?
A1: 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) primarily targets muscarinic acetylcholine receptors (mAChRs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) interact with muscarinic acetylcholine receptors (mAChRs)?
A2: 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) is a selective and irreversible antagonist of mAChRs, particularly the M3 subtype. It binds irreversibly to the receptor, blocking the binding of acetylcholine and inhibiting receptor activation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What are the downstream effects of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) binding to M3 mAChRs?
A3: Blocking M3 mAChRs with 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) inhibits various physiological processes, including smooth muscle contraction, glandular secretion, and cellular proliferation, depending on the tissue or organ involved. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For example:
- Smooth Muscle: In the gastrointestinal tract, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) inhibits acetylcholine-induced contractions. [, , , , , ]
- Glandular Secretion: In the salivary glands, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) reduces saliva secretion. [, ]
- Cellular Proliferation: In cancer cells, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) has been shown to inhibit cell proliferation. [, ]
Q4: Does 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) interact with other muscarinic receptor subtypes?
A4: While 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) is primarily selective for M3 mAChRs, it can interact with other subtypes, especially at higher concentrations. [, , , , , , , ] Studies have shown that it can bind to M2 receptors, although with lower affinity compared to M3. [, , , , , , , , , , , ]
Q5: Is the interaction of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) with mAChRs reversible?
A5: No, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) binds irreversibly to mAChRs through alkylation, leading to long-lasting inhibition of receptor function. [, , ]
Q6: Does 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) have any effects on signal transduction pathways downstream of mAChRs?
A6: Yes, by blocking M3 mAChRs, 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) can inhibit downstream signaling pathways associated with these receptors, such as the phosphoinositide hydrolysis pathway and the cyclic adenosine monophosphate (cAMP) pathway. [, , , ]
Q7: What is the molecular formula and weight of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?
A7: The molecular formula of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) is C21H26INO2, and its molecular weight is 435.34 g/mol. []
Q8: Is there spectroscopic data available for 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?
A8: Yes, mass analysis has been used to confirm the molecular formula of an analog of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP). [] Further spectroscopic data like NMR or IR may be available in the literature, though not directly referenced in the provided research.
Q9: Have structural modifications of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) been explored?
A9: Yes, an analog called N-(2-bromoethyl)-4-piperidinyl diphenylacetate (4-DAMP bromo mustard) has been synthesized to increase the rate of formation and peak concentration of the reactive intermediate. []
Q10: How does the bromo analog of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) compare in terms of activity and selectivity?
A10: The bromo analog forms the reactive aziridinium ion almost instantaneously at neutral pH compared to the slower formation of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP). It also showed irreversible inhibition of muscarinic receptors in peripheral tissues but not in the central nervous system, suggesting it does not cross the blood-brain barrier. []
Q11: In what types of experimental models has 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) been tested?
A11: 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) has been extensively studied in various in vitro and in vivo models, including:
- Isolated Tissues: Studies using isolated tissues from different organs like the ileum, colon, trachea, and bladder have been used to characterize its effects on smooth muscle contraction. [, , , , , , , , , ]
- Cell Cultures: Experiments with cultured cells, including human ciliary muscle cells, have been conducted to understand its impact on receptor expression and signaling pathways. [, ]
- Animal Models: Animal models, such as guinea pigs and rats, have been utilized to investigate the in vivo efficacy of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) in conditions like allergic rhinitis and xerostomia. [, , ]
- Tumor Models: In vivo tumor models in nude mice have been employed to assess the potential of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) to inhibit tumor growth and angiogenesis. []
Q12: What are some key findings from in vitro studies with 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?
A12: In vitro studies have shown that 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP):
- Potently inhibits acetylcholine-induced contractions in isolated smooth muscle preparations. [, , , , , ]
- Reduces receptor binding and mRNA expression in cultured human ciliary muscle cells. [, ]
- Inhibits cellular proliferation and induces apoptosis in cancer cells. [, ]
Q13: What have in vivo studies revealed about the efficacy of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP)?
A13: In vivo studies have demonstrated that 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) can:
- Reduce allergic rhinitis symptoms and inflammatory markers in guinea pigs. []
- Decrease saliva secretion in xerostomia models. [, ]
- Inhibit tumor growth and angiogenesis in nude mice. []
Q14: What is the historical context of 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) in muscarinic receptor research?
A17: 4-Diphenylacetoxy-N-methylpiperidine Methiodide (4-DAMP) has served as a valuable tool in characterizing and differentiating muscarinic receptor subtypes. Early studies helped establish its selectivity for the M3 subtype, particularly in smooth muscle preparations. [, , ] It has contributed significantly to our understanding of the roles of different muscarinic receptor subtypes in various physiological processes and diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)











